Brilanestrant, also known by its development codes GDC-0810 and ARN-810, was designed as a nonsteroidal, oral therapy [1]. It functions as a selective estrogen receptor degrader, binding to the estrogen receptor (ER) and inducing its degradation via the ubiquitin-proteasome pathway [2] [3]. This action inhibits estrogen-driven growth and survival of cancer cells.
Key characteristics that distinguished it from other therapies like fulvestrant (an intramuscularly administered SERD) included its oral bioavailability and its activity in preclinical models of breast cancer that were resistant to tamoxifen and fulvestrant [1].
The table below summarizes key quantitative data from preclinical studies, which are crucial for understanding the compound's potency and pharmacological profile.
| Parameter | Value | Description / Context |
|---|---|---|
| ERα Binding (IC₅₀) | 6.1 nM [4] [5] | Half-maximal inhibitory concentration for binding to ERα in cell-free assays. |
| ERβ Binding (IC₅₀) | 8.8 nM [4] | Half-maximal inhibitory concentration for binding to ERβ in cell-free assays. |
| ERα Degradation (EC₅₀) | 0.7 nM [4] [5] [6] | Half-maximal effective concentration for inducing degradation of ERα in MCF-7 cells. |
| Cell Viability (IC₅₀) | 2.5 nM [4] [5] [6] | Half-maximal inhibitory concentration for reducing viability of MCF-7 breast cancer cells. |
| Oral Bioavailability | 40-60% [4] [6] | Percentage of the orally administered dose that reaches systemic circulation across species. |
For researchers, the methodology used to determine the effect of this compound on ERα protein levels in cells is detailed below. This protocol is adapted from the literature describing its preclinical evaluation [4].
Aim: To measure this compound-induced degradation of estrogen receptor alpha (ERα) in MCF-7 human breast cancer cells using an in-cell Western assay.
Workflow: The following diagram outlines the key steps and timeline of this experimental protocol.
Key Reagents and Equipment:
This compound was discovered by Aragon Pharmaceuticals and later developed by Genentech [1] [7]. It advanced to Phase II clinical trials for the treatment of locally advanced or metastatic estrogen receptor-positive (ER+) breast cancer [1] [8].
However, in April 2017, Roche (Genentech's parent company) discontinued the development of this compound [1] [7]. The clinical trials (including NCT02569801 and NCT01823835) were terminated, with the halt in development noted as a strategic "sponsor's decision" [7]. The search results do not specify the precise reasons for discontinuation, but this typically occurs due to factors like insufficient efficacy or a strategic portfolio review.
The development of this compound was part of a major research effort to create oral SERDs to overcome the limitations of fulvestrant, which is only available as an intramuscular injection [2] [9]. Although this compound itself was not successful, this research paved the way for other oral SERDs, such as elacestrant, which has since gained approval [9].
Brilanestrant acts as a combined Selective Estrogen Receptor Modulator (SERM) and Selective Estrogen Receptor Degrader (SERD) [1]. The following diagram illustrates its pathway to receptor antagonism and degradation.
This compound's pathway from binding to biological effect.
The tables below summarize this compound's chemical characteristics and profile it against other endocrine therapies.
Table 1: this compound Chemical and Preclinical Profile
| Property | Description |
|---|---|
| Chemical Names/Codes | GDC-0810, ARN-810, RG-6046, RO-7056118 [1] |
| CAS Registry Number | Information absent from search results |
| Molecular Formula | C₂₆H₂₀ClFN₂O₂ [1] |
| Molar Mass | 446.91 g·mol⁻¹ [1] |
| Route of Administration | Oral [1] |
| Primary Biological Target | Estrogen Receptor alpha (ERα) [4] |
| Key Preclinical Finding | Active in tamoxifen- and fulvestrant-resistant in vitro models [1] |
Table 2: Comparison with Other Endocrine Therapies for Breast Cancer
| Therapy (Example) | Class | Key Mechanism | Administration | Key Differentiator of this compound |
|---|---|---|---|---|
| This compound | SERD/SERM | ER antagonism & degradation [1] | Oral [1] | Orally bioavailable SERD; active in resistant models [1] |
| Fulvestrant | SERD | ER degradation [3] | Intramuscular injection [1] | Oral administration offers patient convenience [1] |
| Tamoxifen | SERM | ER antagonism (tissue-specific) [3] | Oral [3] | Degrades ER (vs. primarily blocking it); avoids agonist effects [1] [3] |
| Raloxifene | SERM | ER antagonism (tissue-specific) [3] | Oral [3] | Degrades ER (vs. primarily blocking it) [1] |
This compound was developed by Genentech (Roche) following its discovery by Aragon Pharmaceuticals [1]. It advanced to Phase II clinical trials for locally advanced or metastatic ER-positive breast cancer [1] [4]. However, in April 2017, Roche discontinued its development [1]. A cited reason was "insufficient clinical benefits" in Phase II trials [5]. Despite its discontinuation, this compound served as an important proof-of-concept for oral SERDs.
The investigation of this compound's mechanism employed several advanced techniques that can be applied to the study of other SERDs.
The discontinuation of this compound highlights the challenges in developing effective endocrine therapies. Its story has, however, paved the way for next-generation oral SERDs, which continue to be actively investigated in late-stage clinical trials [5].
Brilanestrant was designed to bind to the estrogen receptor alpha (ERα), block its function, and trigger its degradation, thereby inhibiting the growth of cancer cells dependent on estrogen signaling [1] [2]. It demonstrated activity in preclinical models that were resistant to existing therapies like tamoxifen and fulvestrant [3].
The diagram below illustrates its core mechanism of action.
The table below summarizes key quantitative data from select in vitro and in vivo studies.
| Assay/Model | Experimental Protocol Summary | Key Finding (IC₅₀/EC₅₀) | Citation |
|---|---|---|---|
| ERα Degradation (in vitro) | MCF7 cells incubated for 4 hrs in phenol red-free RPMI with 5% charcoal-stripped FBS; degradation measured by in-cell Western assay. | EC₅₀ = 0.7 nM | [1] |
| Cell Viability (in vitro) | MCF7 cell viability assessed after 5 days using CellTiter-Glo luminescent assay. | IC₅₀ = 2.5 nM | [1] |
| ER Transcriptional Antagonism | MCF7 cells with luciferase reporter gene; inhibition of 17β-estradiol-mediated transcriptional activation measured after 24 hrs. | IC₅₀ = 2 nM | [1] |
| ERα Binding Affinity | Competitive binding assay against radiolabeled estradiol. | IC₅₀ = 6.1 nM | [1] |
| In Vivo Efficacy | Tamoxifen-sensitive MCF-7 xenograft model in mice; tumor growth inhibition measured after oral administration. | Substantial tumor-growth inhibition at 3 mg/kg | [1] |
Advanced computational modeling provided deep insights into how this compound achieves its effects at the atomic level [4].
This compound was part of a major research effort to develop oral SERDs that could overcome the limitations of the first-generation SERD, fulvestrant, which requires intramuscular injection and has suboptimal bioavailability [5] [2].
However, in April 2017, Roche/Genentech discontinued the development of this compound [6] [3]. While some early oral SERDs like this compound and amcenestrant were discontinued, this effort paved the way for next-generation oral SERDs. Elacestrant has since been approved, and others like camizestrant, giredestrant, and imlunestrant are in advanced clinical trials [2] [6].
The table below summarizes the fundamental chemical characteristics of Brilanestrant.
| Property | Description |
|---|---|
| IUPAC Name | (2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl]phenyl}prop-2-enoic acid [1] |
| Molecular Formula | C₂₆H₂₀ClFN₂O₂ [2] [3] [1] |
| Molecular Weight | 446.90 g/mol [2] [4] [1] |
| CAS Registry Number | 1365888-06-7 [2] [3] [1] |
| Chemical Structure | The structure is based on a triphenylalkene/indazole scaffold. It features an α,β-unsaturated carboxylic acid critical for its mechanism of action [5] [6]. |
This compound functions as a pure estrogen receptor (ER) antagonist and degrader. The following diagram illustrates its mechanism and key experimental findings.
This compound induces ER degradation leading to anti-tumor efficacy.
The tables below summarize its performance in key in vitro and in vivo assays.
Table 1: In Vitro Biochemical and Cellular Potency [2] [5] [4]
| Assay | Target/Parameter | Result (IC₅₀/EC₅₀/Kᵢ) |
|---|---|---|
| Receptor Binding | ERα (Cell-free) | IC₅₀ = 6.1 nM; Kᵢ = 3.8 nM |
| ERβ (Cell-free) | IC₅₀ = 8.8 nM; Kᵢ = 3.7 nM | |
| Transcriptional Activity | ER Antagonism (3X ERE-LUC) | IC₅₀ = 2.0 nM |
| Cellular Activity | ERα Degradation (MCF-7 cells) | EC₅₀ = 0.7 nM |
| Cell Viability (MCF-7 cells) | IC₅₀ = 2.5 nM |
Table 2: In Vivo Pharmacokinetics and Efficacy [5] [4]
| Model/Parameter | Finding |
|---|---|
| Pharmacokinetics | Low clearance, 61% oral bioavailability in rats |
| MCF-7 Xenograft Model | Dose-dependent tumor growth inhibition |
| Tamoxifen-Resistant Model | Robust tumor regression at 100 mg/kg/day |
For reference, here are summaries of key experimental methodologies used to characterize this compound.
The table below consolidates key in vitro potency metrics for Brilanestrant (GDC-0810) from various cell-based assays, primarily using the MCF-7 human breast cancer cell line [1] [2].
| Assay Type | Measured Effect | Potency (IC₅₀/EC₅₀) | Cell Line / System | Key Findings |
|---|---|---|---|---|
| ERα Degradation [1] [2] | Induction of ERα protein degradation | 0.7 nM | MCF-7 | Primary mechanism of action; demonstrates its role as a Selective Estrogen Receptor Degrader (SERD). |
| Cell Viability/Proliferation [1] [2] | Reduction in cell viability | 2.5 nM | MCF-7 | Confirms strong anti-proliferative effect resulting from ER degradation. |
| Transcriptional Antagonism [1] [2] | Inhibition of 17β-estradiol-mediated transcriptional activation | 2 nM | MCF-7 (3xERE luciferase assay) | Shows compound is a pure antagonist with no agonistic activity. |
| ERα Binding [1] [2] | Competitive binding to estrogen receptor | 6.1 nM | In vitro binding assay | Measures direct target engagement. |
| Antiproliferative Activity [2] | Reduction in cell proliferation/viability | 44 nM | MCF-7 (72-hour assay) | Supports potent, dose-dependent anti-proliferative effect. |
This compound induces a distinct ERα conformation compared to older therapeutics like tamoxifen, which explains its pure antagonistic profile and lack of tamoxifen-like agonist effects in the uterus [1] [2].
Here are the methodologies for key experiments that generated the efficacy data, provided as a reference for researchers to replicate or adapt.
This protocol was used to determine the IC₅₀ for cell viability [1] [2].
(RLU sample - RLU background) / (RLU untreated cells - RLU background) × 100 = % viability.This protocol measures the compound's ability to degrade the estrogen receptor, its primary mechanism [2].
This compound is an orally bioavailable Selective Estrogen Receptor Degrader (SERD) [3] [2]. It binds to the estrogen receptor alpha (ERα) and induces a conformational change that leads to its degradation via the ubiquitin-proteasome pathway [3]. This action depletes the cell of ERα, a critical driver of growth in ER+ breast cancer. Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues, this compound is a pure antagonist, potentially offering a superior safety and efficacy profile [3].
Despite promising preclinical data, this compound's clinical development for advanced or metastatic breast cancer was discontinued after Phase 2 trials [4] [5]. This highlights the challenging path of drug development, where strong in vitro and early-stage results do not always translate to success in later-stage clinical trials.
The following diagram illustrates the core mechanism of action of this compound and how it compares to other classes of estrogen receptor-targeting therapies.
> The diagram contrasts the mechanism of this compound (SERD), which triggers ER degradation, with normal estrogen signaling and the partial blockade of SERMs.
The strong in vitro profile of this compound makes it a valuable tool compound. Future research could explore:
The table below outlines the core identifiers and solubility profile of Brilanestrant:
| Property | Value |
|---|---|
| CAS Number | 1365888-06-7 [1] [2] [3] |
| Molecular Formula | C₂₆H₂₀ClFN₂O₂ [1] [2] |
| Molecular Weight | 446.90 g/mol [1] [2] |
| Solubility in DMSO | ~89 - 100 mg/mL (199.14 - 223.76 mM) [4] [2] |
| Solubility in Ethanol | ~89 mg/mL [4] |
| Solubility in Water | Insoluble [1] [4] |
Proper storage is critical for maintaining the stability of this compound for research use.
| Form | Temperature | Stability |
|---|---|---|
| Powder | -20°C | 3 years [1] [2] |
| Solution (in DMSO) | -80°C | 1-2 years [1] [2] |
| Solution (in DMSO) | -20°C | 1 year [2] |
Note that hygroscopic DMSO can absorb moisture and reduce solubility, so always use fresh, dry DMSO for preparing stock solutions [2].
This compound has been characterized in various biochemical and cellular assays, primarily using the MCF-7 human breast cancer cell line. Key quantitative data is summarized below:
| Assay/Model | Value (IC₅₀/EC₅₀) | Description |
|---|---|---|
| ER-α Degradation (EC₅₀) | 0.7 nM [1] [2] | Induction of ERα degradation in MCF-7 cells (4-hour incubation) [1] [2]. |
| ER-α Binding (IC₅₀) | 6.1 nM [1] [4] | Competitive binding to ERα in cell-free assays [1] [4]. |
| ER-β Binding (IC₅₀) | 8.8 nM [4] | Competitive binding to ERβ in cell-free assays [4]. |
| MCF-7 Cell Viability (IC₅₀) | 2.5 nM [1] [4] [2] | Reduction in cell viability after 5 days (CellTiter-Glo assay) [1] [4] [2]. |
| Transcriptional Antagonism (IC₅₀) | 2 nM [1] [2] | Inhibition of 17β-estradiol-mediated transcriptional activation (luciferase reporter gene assay) [1] [2]. |
In vivo studies showed this compound has good oral bioavailability (40-60%) and exhibits dose-dependent efficacy in MCF-7 xenograft mouse models, with tumor regression observed at an oral dose of 100 mg/kg/day [1] [2].
This protocol measures the potency of this compound in degrading the estrogen receptor in MCF-7 cells [4].
This protocol assesses the effect of this compound on breast cancer cell proliferation over 5 days [1].
The diagram below outlines the key steps for conducting the cell viability and ER-α degradation assays with this compound:
Experimental workflow for this compound assays
The table below summarizes key quantitative data available for Brilanestrant (GDC-0810) from preclinical studies:
| Parameter | Value | Experimental Context |
|---|---|---|
| ERα Binding (IC₅₀) | 6.1 nM | Cell-free competitive binding assay [1] |
| ERβ Binding (IC₅₀) | 8.8 nM | Cell-free competitive binding assay [1] |
| ERα Degradation (EC₅₀) | 0.7 nM | Cellular assay (e.g., MCF-7 cells) [1] |
| Cell Viability (IC₅₀) | 2.5 nM | MCF-7 breast cancer cell line [1] |
| In Vivo Dose (Effective) | 30 and 100 mg/kg | Oral administration (p.o.) in a tamoxifen-sensitive MCF-7 xenograft mouse model [1] |
| Plasma Protein Binding | >99.5% (across species) | Pharmacokinetic profiling [1] |
| Bioavailability | 40-60% (across species) | Pharmacokinetic profiling [1] |
While a full in vivo protocol is not detailed in the search results, the methodologies below are inferred from the data and represent standard practices for such studies.
This protocol measures the concentration at which this compound inhibits the growth of breast cancer cells [1].
The following workflow outlines the key steps for evaluating this compound efficacy in a mouse model of breast cancer, based on the referenced study [1].
For the in vivo study, this compound was administered orally [1].
This compound is a Selective Estrogen Receptor Degrader (SERD). The following diagram illustrates its mechanism of action in comparison to a Selective Estrogen Receptor Modulator (SERM) like tamoxifen, and the role of ESR1 mutations in resistance [2] [3].
This compound (GDC-0810, ARN-810) represents a next-generation oral selective estrogen receptor degrader (SERD) developed to address limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer. As a full transcriptional antagonist with no agonistic activity, this compound demonstrates potent binding affinity to both ERα and ERβ isoforms and effectively promotes ERα protein degradation through the ubiquitin-proteasome pathway. Unlike first-generation SERDs like fulvestrant, which suffer from poor oral bioavailability and pharmacokinetic challenges, this compound offers improved pharmaceutical properties that make it particularly valuable for both basic research and clinical development [1] [2].
The MCF-7 cell line, originally isolated from a pleural effusion of invasive breast ductal carcinoma, has served as a fundamental experimental model for ER+ breast cancer research for decades. These cells express wild-type estrogen receptor alpha (ERα) and exhibit estrogen-dependent proliferation, making them an ideal system for evaluating the efficacy and mechanisms of SERDs. Research utilizing MCF-7 cells has been instrumental in characterizing this compound's dual functionality as both an ER antagonist and degrader, providing critical insights into its potential therapeutic application in endocrine-resistant breast cancer, including tumors harboring ESR1 mutations [1].
This compound exerts its anti-tumor effects through a multi-faceted mechanism that differentiates it from earlier endocrine therapies. As a pure ER antagonist, it competitively binds the estrogen receptor ligand binding domain (LBD), displacing endogenous estrogens like 17β-estradiol (E2). This binding induces conformational changes in ER that prevent co-activator recruitment and promote co-repressor binding, effectively blocking ER-mediated transcription of genes driving cell proliferation and survival. Additionally, this compound binding accelerates ERα protein degradation via the ubiquitin-proteasome system, substantially reducing cellular ERα levels and further dampening estrogen signaling pathways [1] [2].
Research has demonstrated that this compound retains activity against certain ESR1 mutant forms of the estrogen receptor, particularly Y537S and D538G mutations that frequently emerge following aromatase inhibitor therapy and confer resistance to standard endocrine treatments. While these mutations reduce this compound's potency approximately 5-7 fold compared to wild-type ER, the compound remains effective at higher concentrations, making it a promising option for treating ESR1-mutant breast cancers that have developed resistance to earlier therapeutic lines [1].
The diagram below illustrates the fundamental estrogen receptor signaling pathway and the molecular sites where this compound intervenes to disrupt this proliferative cascade:
Figure 1: Estrogen Receptor Signaling and this compound Mechanism. This diagram illustrates the canonical estrogen receptor signaling pathway and the molecular interventions by this compound. Estrogen binding triggers ER dimerization, DNA binding to estrogen response elements (EREs), and transcription of proliferative genes. This compound competitively binds ER, induces conformational changes preventing coactivator recruitment, and promotes ubiquitin-mediated proteasomal degradation, effectively suppressing tumor proliferation.
The structural characterization of this compound-ERα interactions through quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations has revealed critical aspects of its mechanism. These studies show that this compound binding alters the orientation of Helix 12 in the ER ligand binding domain, a key structural element for receptor activation. Additionally, this compound disrupts interactions between the H3 and H12 regions that are essential for ER's transcriptional activity. The compound also affects residue Lys529, which plays an important role in the downregulation process, providing structural insights into this compound's dual antagonism and degradation functions [3].
This compound demonstrates nanomolar potency across multiple assay systems, reflecting its strong binding affinity and efficacy in disrupting estrogen receptor function. The table below summarizes key quantitative data characterizing this compound's pharmacological profile:
Table 1: Quantitative Profiling of this compound Biological Activity
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| ERα Binding (IC₅₀) | 6.1 nM | Cell-free competitive binding | [1] |
| ERβ Binding (IC₅₀) | 8.8 nM | Cell-free competitive binding | [1] |
| ERα Degradation (EC₅₀) | 0.7 nM | MCF-7 cellular assay | [1] |
| MCF-7 Cell Viability (IC₅₀) | 2.5 nM | MCF-7 viability assay | [1] |
| Transcriptional Antagonism | Full antagonist, no agonism | Reporter gene assay | [1] |
| ER.Y537S Binding (IC₅₀) | 5.5 nM | Cell-free competitive binding | [1] |
| ER.D538G Binding (IC₅₀) | 5.4 nM | Cell-free competitive binding | [1] |
The data demonstrate this compound's high potency in both binding and functional assays, with particularly impressive efficacy in promoting ERα degradation. Notably, this compound maintains substantial activity against common ESR1 mutants, though with approximately 2-fold reduced affinity compared to wild-type ERα. This profile supports its potential utility in treating endocrine-resistant breast cancers harboring these mutations [1].
Comprehensive selectivity assessment reveals that this compound exhibits minimal off-target activity against other nuclear hormone receptors at concentrations effective for ER antagonism. In binding and functional assays, this compound shows little to no inhibition of androgen receptor (AR > 4 μM), glucocorticoid receptor (GR > 1 μM), mineralocorticoid receptor (MR > 1 μM), or progesterone receptor isoforms (PR-A/PR-B > 1 μM). This selectivity profile suggests a reduced risk of side effects mediated through interference with other steroid hormone pathways [1].
Cytochrome P450 inhibition profiling indicates that this compound potently inhibits CYP2C8 (IC₅₀ < 0.1 μM) and shows modest effects on CYP2C9 (IC₅₀ = 2.2 μM) and CYP2C19 (IC₅₀ = 3.3 μM), with minimal inhibition of CYP1A2, CYP2D6, and CYP3A4 (IC₅₀ > 20 μM). These findings have important implications for potential drug-drug interactions in clinical settings and inform appropriate concomitant medication management [1].
The cell viability assay measures this compound's ability to inhibit MCF-7 cell proliferation, providing a direct assessment of its anti-tumor activity. The following protocol outlines the key steps for conducting this assay:
Cell Culture Preparation: Maintain MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 μg/mL insulin, 1% MEM non-essential amino acids, and 1 mM sodium pyruvate at 37°C in a humidified 5% CO₂ atmosphere. For experimental assays, use cells between passages 5-20 to ensure consistency and minimize phenotypic drift [4].
Experimental Seeding: Harvest cells at 80% confluence using trypsin-EDTA treatment, neutralize with complete medium, and centrifuge at 200 × g for 3 minutes. Resuspend the cell pellet in culture medium and count using a hemocytometer or automated cell counter. Seed cells in 96-well plates at a density of 3,200 cells per well in 16 μL of phenol red-free RPMI 1640 medium supplemented with 5% charcoal-dextran stripped FBS, 20 mM HEPES, and non-essential amino acids. Incubate for 4 days at 37°C, 5% CO₂ to allow cell attachment and establishment of a proliferating monolayer [1].
Compound Treatment: Prepare this compound serial dilutions in DMSO, then further dilute in assay medium to create a 10-point concentration series ranging from 10⁻⁵ M to 5.12 × 10⁻¹³ M. Include fulvestrant as a reference control at concentrations from 10⁻⁶ M to 5.12 × 10⁻¹³ M. Add 16 μL of each dilution to assigned wells, achieving final treatment concentrations as planned. Include vehicle control wells (DMSO only) and positive control wells for maximum cell death [1].
Viability Assessment: After 4 days of compound exposure, assess cell viability using the MTT assay. Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. Solubilize the formazan product by adding 100 μL of DMSO and shaking gently for 10 minutes. Measure absorbance at 571 nm using a plate reader, with a reference wavelength of 650 nm to correct for background. Calculate cell viability as percentage of vehicle-treated controls [4].
The entire experimental workflow for assessing this compound's effects on MCF-7 cells, from compound treatment to endpoint measurement, is summarized below:
Figure 2: MCF-7 Cell Viability Assay Workflow. This flowchart outlines the key steps in assessing this compound's effects on MCF-7 cell viability, including cell seeding, compound treatment, incubation, fixation, staining, imaging, and quantitative analysis to determine viability endpoints.
The ERα degradation assay specifically measures this compound's ability to reduce cellular ERα protein levels, distinguishing this SERD-specific mechanism from general cytotoxicity. The following protocol utilizes the novel MCF7-ERα-HiBiT reporter cell line:
MCF7-ERα-HiBiT Reporter Cells: Utilize the genetically engineered MCF7-ERα-HiBiT cell line (NCATS-CL6791) generated by CRISPR/Cas9-mediated fusion of a small HiBiT peptide tag (11 amino acids) to the C-terminus of endogenous ERα. This tag enables sensitive luminescent detection of ERα protein without antibody-based methods. Culture these cells under standard MCF-7 conditions, switching to media with 10% charcoal-stripped FBS three days before experiments to reduce estrogen exposure [5].
Compound Treatment and Detection: Seed cells in white 96-well plates at optimal density (typically 10,000-20,000 cells/well). The next day, treat with this compound serial dilutions for 4 hours. Following treatment, add Nano-Glo HiBiT Lytic Detection Reagent according to manufacturer's instructions and incubate for 10 minutes at room temperature. Measure luminescence using a compatible plate reader (e.g., PerkinElmer ViewLux). Normalize luminescence values to vehicle-treated controls to calculate percentage ERα remaining [5].
Alternative Immunoassay Method: For laboratories without access to the reporter cell line, ERα levels can be quantified using immunofluorescence. After this compound treatment, fix cells with 3.7% formaldehyde for 20 minutes, permeabilize with 0.1% Triton X-100 for 15 minutes, and block with LI-COR blocking buffer overnight at 4°C. Incubate with SP1 anti-ER rabbit monoclonal antibody (1:1000 dilution) overnight at 4°C, followed by IRDye 800CW goat anti-rabbit secondary antibody (1:1000) and DRAQ5 DNA dye for 60-90 minutes at room temperature. After washing, image plates using a LI-COR Odyssey system and quantify ERα signal normalized to DNA content [1].
Proteasome Dependence Verification: To confirm the role of proteasomal degradation in this compound's mechanism, pre-treat parallel samples with 10 μM MG-132 proteasome inhibitor for 1 hour before adding this compound. Compare ERα degradation in proteasome-inhibited versus vehicle-pre-treated cells to verify the dependence on ubiquitin-proteasome pathway [1].
Dose-response analysis represents a critical component of this compound characterization. After collecting viability or ERα degradation data across the compound concentration series, fit the values to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism):
[ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]
Where Y represents the response (viability or ERα level), X is the logarithm of compound concentration, Bottom is the minimum response plateau, Top is the maximum response plateau, and HillSlope describes the steepness of the curve. The IC₅₀ value (half-maximal inhibitory concentration) or EC₅₀ value (half-maximal effective concentration) is derived from this model and serves as the primary potency parameter for comparing this compound to other SERDs [1].
To ensure experimental robustness and reproducibility, implement the following quality control measures:
Z-factor Determination: Calculate the Z-factor for each plate using vehicle (DMSO) and maximal effect controls to assess assay quality. A Z-factor > 0.5 indicates an excellent assay with sufficient dynamic range for reliable compound evaluation.
Reference Compound Inclusion: Include fulvestrant as a reference SERD in each experiment to monitor inter-assay variability and serve as a benchmark for this compound activity.
Replicate Consistency: Perform all experiments with a minimum of three biological replicates (independent cell preparations) and three technical replicates each. Data should be presented as mean ± standard deviation, with statistical significance determined using one-way ANOVA followed by appropriate post-hoc tests (p < 0.05 considered significant) [4].
Several technical challenges may arise during this compound profiling in MCF-7 cells:
Variable Estrogen Sensitivity: MCF-7 sublines may demonstrate differing estrogen sensitivity based on culture history and passage number. To minimize variability, maintain consistent culture conditions, use low-passage cells (5-20 passages), and include proper controls in each experiment. Culture cells in charcoal-stripped serum media for at least three days before assays to reduce confounding effects of serum estrogens [5].
Compound Solubility Limitations: this compound has limited aqueous solubility, requiring DMSO stock solutions. Maintain final DMSO concentrations below 0.1% to avoid solvent toxicity effects. For the highest concentrations, confirm compound solubility by visual inspection for precipitation.
Edge Effects in Plates: MCF-7 cells may exhibit uneven growth in outer wells of multi-well plates due to evaporation. To minimize this effect, use plate designs that exclude outer wells or fill them with sterile PBS, and consider using specialized plates with evaporation barriers.
While MTT assay represents a standard viability assessment method, several alternative approaches offer complementary information:
Dye Exclusion Tests: Methods using trypan blue or natural pigments like Monascus pigment can distinguish live and dead cells based on membrane integrity. These approaches are particularly valuable for longitudinal tracking of viability in the same culture wells, as some natural pigments show minimal cytotoxicity compared to synthetic dyes [6].
Real-time Cell Analysis: Impedance-based systems (e.g., xCelligence) enable continuous monitoring of cell proliferation and viability without endpoint assays, providing kinetic information about this compound's temporal effects.
Colony Formation Assay: For assessing long-term effects, plate MCF-7 cells at low density, treat with this compound for 7-14 days, then fix and stain with crystal violet to visualize and quantify colony formation, measuring clonogenic survival after compound exposure.
This compound represents a promising next-generation SERD with potent ERα antagonism and degradation activities in MCF-7 breast cancer cells. The detailed protocols provided in this application note enable comprehensive characterization of its pharmacological properties, supporting drug discovery efforts and mechanistic studies in ER+ breast cancer models. The robust quantitative data generated through these methods facilitates comparison with emerging SERDs and contributes to understanding structure-activity relationships in this therapeutic class.
The development of novel reporter cell lines like MCF7-ERα-HiBiT significantly enhances our ability to monitor ERα protein dynamics in high-throughput formats, accelerating the discovery and optimization of next-generation endocrine therapies. As research continues to elucidate resistance mechanisms and identify predictive biomarkers, this compound and similar compounds hold substantial promise for improving outcomes for patients with ER+ breast cancer, particularly those facing resistance to conventional endocrine therapies [5] [2].
Compound Profile
Mechanism of Action this compound is a pure estrogen receptor (ER) antagonist that induces degradation of the ERα protein. The diagram below illustrates its mechanism and the experimental workflow for in vivo evaluation.
The table below summarizes key quantitative data from biochemical and cellular assays.
| Parameter | Value | Assay/Context |
|---|---|---|
| ERα Binding (IC₅₀) | 6.1 nM | Cell-free competitive binding assay [4] |
| ERα Degradation (EC₅₀) | 0.7 nM | MCF-7 cells (in-cell western) [4] [5] |
| Cell Viability (IC₅₀) | 2.5 nM | MCF-7 cells (5-day assay) [4] [5] |
| In Vivo Clearance | Low (11 mL/min/kg) | Mouse PK profile [5] |
| Oral Bioavailability | 40% - 61% | Across species [4] [5] |
1. In-Cell Western Assay for ERα Degradation This protocol measures the potency of this compound in degrading the ERα protein in cultured MCF-7 breast cancer cells [4].
2. In Vivo Xenograft Model for Efficacy This outlines the general methodology for evaluating this compound's antitumor efficacy in mice, synthesized from available data [4] [5].
This document provides a consolidated overview of Brilanestrant's pharmacological profile and key experimental protocols based on preclinical and clinical data.
This compound (GDC-0810, ARN-810) is an oral selective estrogen receptor degrader (SERD) developed for treating estrogen receptor-positive (ER+) breast cancer [1]. It acts as a pure ER antagonist, potently binding to the ERα, inducing its degradation, and inhibiting cancer cell proliferation [2] [3]. Its oral bioavailability addresses a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection [1].
The tables below summarize core quantitative data for this compound.
Table 1: Binding and Cellular Activity Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| ERα Binding (IC₅₀) | 6.1 nM | Cell-free competitive binding assay [3] |
| ERβ Binding (IC₅₀) | 8.8 nM | Cell-free competitive binding assay [3] |
| ER-α Degradation (EC₅₀) | 0.7 nM | MCF-7 cells (In-cell Western) [2] [3] |
| Cell Viability (IC₅₀) | 2.5 nM | MCF-7 cells (5-day assay) [2] [3] |
| Transcriptional Antagonism (IC₅₀) | 2 nM | MCF-7 cells (Luciferase reporter assay) [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Findings | Context |
|---|---|---|
| Oral Bioavailability | 40% - 60% | Across species (preclinical) [2] [3] |
| Plasma Protein Binding | >99.5% | Across species (preclinical) [3] |
| In Vivo Efficacy | Substantial tumor-growth inhibition | Tamoxifen-sensitive MCF-7 xenograft model (3 mg/kg, p.o.) [2] |
| In Vivo Efficacy | >50% tumor regression | MCF-7 xenograft model (100 mg/kg/day, p.o.) [2] |
Here are detailed methodologies for key assays used to characterize this compound.
Protocol 1: In-Cell Western Assay for ERα Degradation This protocol measures this compound's ability to induce degradation of the estrogen receptor in cells [3].
Protocol 2: Clinical Trial Design (NCT01823835) This was a multi-institution, open-label, phase Ia/Ib/IIa study designed to evaluate the safety and efficacy of this compound [4].
The following diagrams illustrate the molecular mechanism of this compound and the flow of its key clinical trial.
Diagram 1: this compound's mechanism of action. This compound binds the estrogen receptor (ER), inhibiting dimerization and recruitment to DNA. It induces a conformational change that targets the receptor for proteasomal degradation, thereby blocking gene transcription and cancer cell proliferation [1].
Diagram 2: Clinical trial workflow for this compound (NCT01823835). The study progressed from a single-agent dose escalation phase to evaluate combinations, culminating in a dose expansion phase to further assess safety and efficacy [4].
This compound represents a significant effort in developing oral SERDs with a favorable pharmacokinetic profile and potent ER degradation activity. The protocols and data summarized here serve as a reference for researchers in the ongoing development of novel endocrine therapies for breast cancer.
This compound (development codes: ARN-810, GDC-0810) is an orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in targeting estrogen receptor-positive (ER+) breast cancer. As a small molecule therapeutic, this compound functions as a pure estrogen receptor alpha antagonist with an impressive IC50 of 0.7 nM against the estrogen receptor, enabling potent degradation of ERα protein levels in cancer cells [1]. Unlike traditional endocrine therapies such as selective estrogen receptor modulators (SERMs) which may exhibit mixed agonist-antagonist activity depending on tissue type, this compound demonstrates consistent antagonistic activity across tissues without the concerning agonist effects that limit some therapeutic agents [2]. This pharmacological profile positions this compound as a promising candidate for addressing resistance mechanisms that frequently emerge in ER+ breast cancer, particularly those involving ligand-independent ER activation and ESR1 mutations that render tumors less responsive to earlier-generation endocrine therapies.
The developmental trajectory of this compound has progressed through clinical evaluation for advanced and metastatic breast cancer, reaching Phase 2 clinical trials according to registry data [3]. However, it is important to note that among the landscape of oral SERDs in development, several candidates including this compound have faced developmental challenges despite strong preclinical rationale [4]. The evolving landscape of oral SERDs has seen both advancements and setbacks, with some candidates discontinued after initial promise while others progress through later-stage clinical evaluation. This context underscores the importance of thoroughly understanding the experimental methodologies and quantitative data that form the evidence base for this compound's biological activity and potential therapeutic application, which may inform future drug development efforts even if this specific compound does not reach commercial availability.
Table 1: Comprehensive In Vitro Profiling of this compound in MCF-7 Human Breast Cancer Cells
| Assay Type | Specific Measurement | Result | Experimental Conditions | Citation |
|---|---|---|---|---|
| ERα Degradation | EC50 | 0.7 nM | 4-hour treatment in phenol-free medium with 5% charcoal-stripped FBS | [1] |
| Cell Viability | IC50 | 2.5 nM | 5-day exposure measured by CellTiter-Glo assay | [1] |
| ER Transcriptional Antagonism | IC50 | 2 nM | 24-hour inhibition of 17β-estradiol-mediated activation in luciferase reporter assay | [1] |
| ERα Binding | IC50 | 6.1 nM | Competitive binding assay | [1] |
| Antiproliferative Activity | IC50 | 44 nM | 72-hour reduction in cell viability by CellTiter-Glo assay | [1] |
This compound demonstrates exceptional potency in cellular models of ER+ breast cancer, with consistent activity across multiple assay endpoints. The compound achieves half-maximal degradation of estrogen receptor alpha at sub-nanomolar concentrations (EC50 = 0.7 nM), indicating its remarkable efficiency in targeting the intended protein for destruction [1]. This degradation activity directly translates to functional antagonism of estrogen-mediated signaling, as evidenced by the 2 nM IC50 in transcriptional activation assays, and ultimately to inhibition of cancer cell proliferation with IC50 values ranging from 2.5-44 nM depending on specific assay conditions and duration [1]. The consistency of these effects across different experimental approaches and readouts provides strong validation of this compound's proposed mechanism of action and potential therapeutic utility.
Notably, research indicates that this compound induces a distinct ERα conformation compared to tamoxifen and other established ER therapeutics, which likely underlies its pure antagonistic profile without the partial agonist activity that characterizes some earlier-generation endocrine agents [1]. This unique structural mechanism represents a significant advancement in the pharmacological targeting of the estrogen receptor and may contribute to this compound's activity in settings of acquired endocrine resistance. The compound's performance in these rigorous in vitro assays provided the foundational evidence supporting its advancement into more complex animal model systems and eventually clinical evaluation in humans.
Table 2: In Vivo Pharmacokinetic and Efficacy Profile of this compound
| Model System | Parameter Assessed | Result | Dosing Regimen | Citation |
|---|---|---|---|---|
| Multi-species PK | Clearance | Low (11 mL/min/kg) | Not applicable | [1] |
| Multi-species PK | Oral Bioavailability | 61% | Not applicable | [1] |
| MCF-7 Xenograft | Tumor Growth Inhibition | Substantial | 3 mg/kg, oral | [1] |
| MCF-7 Xenograft | Maximal Efficacy | >50% tumor regression | 100 mg/kg/day, oral | [1] |
| MCF-7 Xenograft | Dose Response | Dose-dependent efficacy | 1-100 mg/kg/day, oral | [1] |
In vivo studies conducted in estrogen-dependent xenograft models have provided compelling evidence for this compound's antitumor efficacy and favorable pharmacokinetic properties. The compound exhibits low systemic clearance (11 mL/min/kg) across multiple species coupled with excellent oral bioavailability of 61%, supporting its potential for convenient once-daily oral dosing in clinical applications [1]. These pharmacokinetic characteristics enable sustained drug exposure necessary for continuous suppression of estrogen receptor signaling in target tissues, a critical factor for achieving optimal therapeutic outcomes in hormone-dependent malignancies.
In therapeutic efficacy studies, this compound demonstrated dose-dependent tumor growth inhibition in the well-characterized MCF-7 human breast cancer xenograft model [1]. At a dose of 3 mg/kg administered orally, the compound produced substantial antitumor activity, while the highest tested dose of 100 mg/kg/day resulted in marked tumor regression exceeding 50% from baseline measurements without associated weight loss or significant toxicity [1]. This dose-response relationship, coupled with the wide therapeutic window observed in preclinical models, provided strong justification for clinical development and informed initial dosing strategies for human trials. The robust efficacy observed in these controlled experimental systems indicated this compound's potential to deliver meaningful clinical benefit for patients with ER-positive breast cancer, including those who had developed resistance to earlier generations of endocrine therapies.
The quantification of estrogen receptor alpha degradation represents a critical methodological approach for establishing this compound's target engagement and pharmacodynamic activity. The following protocol details the standardized procedure for assessing ERα levels in cultured breast cancer cells:
Cell Culture Preparation: Plate MCF-7 human breast cancer cells in standard growth medium and allow for adherence and expansion until approximately 70-80% confluence is achieved. Prior to compound treatment, replace the standard medium with phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped fetal bovine serum to eliminate potential estrogenic effects from media components [1].
Compound Treatment: Prepare a dilution series of this compound in DMSO, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. Include appropriate vehicle controls and reference compounds such as fulvestrant for comparative assessment. Treat cells for a defined period of 4 hours to capture the acute degradation effects [1].
Fixation and Staining: Following treatment, aspirate the medium and gently wash cells with phosphate-buffered saline (PBS). Fix cells with 4% paraformaldehyde for 20 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific binding sites with 5% non-fat dry milk or appropriate blocking buffer for 1 hour [1].
Immunodetection and Analysis: Incubate fixed cells with primary antibodies against ERα followed by appropriate IRDye-conjugated secondary antibodies. Include DRAQ5 or similar nuclear staining dyes for normalization of cell number. Image plates using the LI-COR Odyssey Imaging System or comparable infrared imaging platform. Quantify fluorescence signals and normalize ERα signal to nuclear stain intensity to determine relative ERα levels across treatment conditions [1].
Data Calculation: Calculate percentage reduction in ERα levels compared to vehicle-treated controls. Generate dose-response curves and determine EC50 values using four-parameter logistic nonlinear regression in appropriate statistical software (GraphPad Prism, R). Perform at least three independent experiments to ensure statistical robustness [1].
Assessment of this compound's effects on cancer cell growth and viability provides crucial information about its functional consequences following target engagement. The following protocol describes the standardized approach for quantifying antiproliferative effects:
Cell Seeding and Compound Treatment: Seed MCF-7 cells in 96-well white-walled plates at an optimal density of 1,500-3,000 cells per well in complete growth medium. After 24 hours to allow for cell adherence, treat cells with a dilution series of this compound across a clinically relevant concentration range (typically 0.1 nM to 10 μM). Include appropriate vehicle controls and positive control compounds [1].
Assay Incubation and Development: Maintain treated cells for a predetermined period based on assay objectives—typically 5 days for full proliferation assessment or 72 hours for acute cytotoxicity evaluation. Following the incubation period, equilibrate plates to room temperature for approximately 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well following manufacturer's instructions [1].
Luminescence Measurement and Analysis: Mix contents thoroughly using an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer. Normalize raw luminescence values to vehicle-treated controls to determine percentage viability or proliferation inhibition [1].
Data Interpretation: Calculate IC50 values using nonlinear regression analysis of the dose-response curves. Compare the potency of this compound to reference standards and evaluate the maximum efficacy (Emax) achieved at saturation concentrations. Perform statistical analyses to determine significance compared to control conditions using appropriate multiple comparison tests [1].
The therapeutic potential of this compound has been evaluated in established patient-derived xenograft models using the following methodological approach:
Model Establishment: Implant estrogen-responsive MCF-7 cells subcutaneously into immunocompromised female mice (typically athymic nude or SCID strains) to establish solid tumor xenografts. Supplement animals with estradiol pellets (0.72 mg, 90-day release) to support the growth of estrogen-dependent tumors [1].
Randomization and Dosing Initiation: When tumors reach a predetermined volume range (typically 150-300 mm³), randomize animals into treatment groups with balanced tumor volumes across groups. Administer this compound via once-daily oral gavage across a dose range (1-100 mg/kg) to establish dose-response relationships. Include vehicle control and appropriate reference compound groups [1].
Tumor Monitoring and Endpoint Assessment: Measure tumor dimensions 2-3 times weekly using digital calipers, calculating tumor volume using the formula: Volume = (Length × Width²) / 2. Monitor animal body weight simultaneously to assess treatment-related toxicity. Continue the study until vehicle control tumors reach the maximum allowable size or for a predetermined experimental period [1].
Data Analysis and Statistics: Calculate percentage tumor growth inhibition (TGI) for each treatment group using the formula: TGI = [1 - (Tfinal-Tinitial)treated / (Tfinal-Tinitial)control] × 100. For groups showing tumor regression, calculate percentage regression relative to baseline measurements. Compare group means using appropriate statistical tests such as ANOVA with post-hoc comparisons. Conduct all statistical analyses using two-tailed tests with significance defined as p < 0.05 [1].
Diagram 1: Molecular mechanism of this compound-mediated estrogen receptor antagonism and degradation
The signaling pathway illustrates this compound's dual mechanism of action in targeting estrogen receptor signaling in breast cancer cells. The compound functions through competitive inhibition of estradiol binding to estrogen receptor alpha, preventing the conformational changes necessary for receptor dimerization, DNA binding, and recruitment of transcriptional co-regulators that drive the expression of proliferative target genes [2] [1]. Simultaneously, this compound binding induces a distinct ER conformation that promotes receptor ubiquitination and subsequent degradation via the proteasomal pathway, effectively reducing cellular ER protein levels and abrogating both ligand-dependent and ligand-independent ER signaling [2] [1]. This dual mechanism—comprising both receptor antagonism and enhanced degradation—enables this compound to potently suppress estrogen-driven tumor cell proliferation and overcome common resistance mechanisms that limit the efficacy of earlier-generation endocrine therapies.
Diagram 2: Comprehensive workflow for this compound preclinical evaluation
The experimental workflow outlines a systematic approach for evaluating this compound's therapeutic potential, progressing from initial in vitro characterization through comprehensive in vivo validation. The process begins with target engagement assays that quantify the compound's ability to degrade estrogen receptor alpha and inhibit estrogen-mediated transcriptional activity, establishing direct pharmacological effects on the intended molecular target [1]. These initial assays are followed by functional assessments of antiproliferative activity in hormone-dependent breast cancer cell lines, demonstrating the cellular consequences of target engagement [1]. Promising in vitro results then trigger pharmacokinetic studies to evaluate compound exposure, clearance, and oral bioavailability—critical parameters that determine suitability for further development [1]. The final preclinical stage involves therapeutic efficacy evaluation in clinically relevant xenograft models that recapitulate key aspects of human ER+ breast cancer, providing integrated assessment of compound activity in a complex biological system [1]. This rigorous, multi-stage approach ensures comprehensive characterization of both mechanistic and therapeutic properties before advancement to clinical trials.
The experimental data generated for this compound provides valuable insights for the ongoing development of oral SERDs as a drug class. The compound's demonstration of potent ER degradation coupled with favorable oral bioavailability established an important proof of concept for this therapeutic approach [1]. However, the discontinuation of this compound's development after Phase 2 trials highlights the challenges in clinical translation of even highly promising preclinical candidates [4] [3]. This outcome underscores the importance of continued refinement in drug development strategies for endocrine-resistant breast cancer, particularly in optimizing therapeutic indices and identifying patient populations most likely to derive clinical benefit.
The evolving landscape of estrogen receptor-targeted therapies continues to build upon the foundational principles demonstrated by this compound. Current research directions include the development of next-generation oral SERDs with improved pharmacological properties, exploration of rational combination strategies with targeted agents such as CDK4/6 inhibitors and PI3K pathway inhibitors, and application of novel protein degradation technologies including PROTACs and molecular glue degraders that may achieve more complete and sustained ER ablation [2]. Additionally, the growing recognition of ESR1 mutations as a key resistance mechanism to earlier endocrine therapies has reinforced the importance of developing compounds like this compound that retain activity against these mutant receptors [2] [5]. While this compound itself may not reach clinical practice, its comprehensive preclinical characterization provides an invaluable framework for future drug development efforts in endocrine-resistant breast cancer and contributes to the ongoing evolution of therapeutic strategies for this prevalent malignancy.
The table below summarizes the key in vitro biochemical and cellular activity data for Brilanestrant (GDC-0810) as reported in the search results [1].
| Assay Description | Target/Effect | Value (IC₅₀/EC₅₀) | Context |
|---|---|---|---|
| Competitive Binding Assay | ERα | 6.1 nM | Cell-free |
| Competitive Binding Assay | ERβ | 8.8 nM | Cell-free |
| Transcriptional Activity | ERα Degradation (EC₅₀) | 0.7 nM | Cellular |
| Cell Viability Assay | MCF-7 Cell Viability (IC₅₀) | 2.5 nM | Cellular |
| Competitive Binding vs. Mutants | ER.Y537S | 5.5 nM | Cell-free |
| Competitive Binding vs. Mutants | ER.D538G | 5.4 nM | Cell-free |
This protocol details a key method used to investigate this compound's effect on ERα protein levels and its subsequent impact on breast cancer cell viability, utilizing an immunofluorescence-based approach [1].
The following diagram illustrates the core mechanism of action of this compound that is investigated with this protocol.
I hope these detailed application notes assist in your research. Should your work require protocols for other specific assays, such as transcriptional reporter gene assays, please feel free to ask.
| Aspect | Details and Quantitative Data |
|---|---|
| Compound | This compound (GDC-0810, ARN-810, RG 6046) [1] |
| Mechanism | Selective Estrogen Receptor Degrader (SERD) [1] |
| Primary Target | Estrogen Receptor Alpha (ERα) [1] |
| In Vitro Potency | ERα degradation (EC50): 0.7 nM ERα binding (IC50): 6.1 nM Cell viability in MCF-7 cells (IC50): 2.5 nM [1] | | In Vivo Administration | Route: Oral (p.o.) Formulation: Not specified in detail Dosing Regimen: 1-100 mg/kg/day [1] | | In Vivo Efficacy | Model: Tamoxifen-sensitive MCF-7 xenograft in mice Result: Dose-dependent tumor growth inhibition; 3 mg/kg showed substantial inhibition, 100 mg/kg/day led to >50% tumor regression [1] | | Pharmacokinetics | Bioavailability: 40%-60% (across species) Clearance: Low (11 mL/min/kg in some models) [1] |
The following diagrams outline the general experimental workflows for the key in vitro and in vivo studies cited in the literature.
This workflow summarizes the typical procedure used to determine this compound's effect on cancer cell viability, as performed in MCF-7 cells [1].
This workflow outlines the key steps for evaluating this compound's efficacy in a mouse xenograft model of breast cancer [1].
The following table summarizes the key physicochemical and solubility data for Brilanestrant to help you plan your experiments.
| Property | Value / Description | Citation |
|---|---|---|
| Molecular Weight | 446.90 g/mol | [1] [2] [3] |
| CAS Number | 1365888-06-7 | [1] [3] [4] |
| Solubility in DMSO | ~89 - 100 mg/mL (approx. 199 - 224 mM) | [1] [2] [3] |
| Solubility in Water | Insoluble / <1 mg/mL | [2] [3] |
| Solubility in Ethanol | ~89 mg/mL | [2] [3] |
| Appearance | White to off-white solid | [1] [3] |
Here are answers to potential frequently asked questions to help you troubleshoot your work with this compound.
| Question | Answer & Guidance |
|---|---|
| The compound doesn't seem to dissolve fully. | Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can absorb water from the atmosphere over time, which significantly reduces its ability to dissolve the compound [1] [2]. If issues persist, a brief (1-2 minute) water bath sonication can help [1]. |
| My cellular assay results are inconsistent. | This compound is highly potent, with IC50 values in the low nanomolar range (e.g., 0.7-2.5 nM in MCF-7 cell viability assays) [1] [2]. Ensure your final working concentrations in cell culture media are accurately diluted from the DMSO stock. Note that the final DMSO concentration in your assays should typically not exceed 0.1%. |
| How do I formulate this compound for in vivo studies? | This compound is highly protein-bound (>99.5%) and has low aqueous solubility [2] [3]. For animal studies, a sequential formulation method is recommended: first dissolve the compound in a small volume of DMSO, then mix with PEG300, followed by Tween 80, and finally dilute with saline to achieve a clear solution [3]. |
For your reference, the diagram below outlines the core experimental workflow for evaluating this compound in cell-based assays, based on protocols from the search results.
This compound is an orally bioavailable Selective Estrogen Receptor Degrader (SERD) that demonstrates robust activity in models of breast cancer, including those resistant to tamoxifen [3] [4]. Its mechanism involves binding to the estrogen receptor and inducing a conformational change that leads to the receptor's degradation, thereby inhibiting the growth of cancer cells [3].
The table below summarizes quantitative data from cell-free and cell-based assays, which is essential for benchmarking your experimental results.
| Assay Type | Target/Process | Value (nM) | Description |
|---|---|---|---|
| Cell-Free Binding [1] | ERα | IC50 = 6.1 nM | Radio-ligand competitive binding assay. |
| Cell-Free Binding [1] | ERβ | IC50 = 8.8 nM | Radio-ligand competitive binding assay. |
| Cellular Activity [2] [1] | ERα Degradation | EC50 = 0.7 nM | Induction of ERα degradation in MCF-7 cells after 4 hours (in-cell western assay). |
| Cellular Activity [2] [1] | Cell Viability | IC50 = 2.5 nM | Reduction in cell viability of MCF-7 cells after 5 days (CellTiter-Glo assay). |
| Cellular Activity [2] | Transcriptional Antagonism | IC50 = 2 nM | Inhibition of 17β-estradiol-mediated transcriptional activation in MCF-7 cells after 24 hours (luciferase reporter gene assay). |
Here is a detailed methodology for measuring this compound-induced ERα degradation in MCF-7 cells, adapted from published procedures [2] [1]. This protocol can serve as a reference for setting up your own experiments.
1. Cell Preparation and Plating
2. Compound Treatment
3. Cell Fixation and Staining
4. Immunofluorescence Staining
5. Signal Detection and Analysis
The following diagram illustrates the core mechanism and detection principle of this SERD assay.
Since specific FAQs for this compound are not available, the following general troubleshooting tips for biochemical and cell-based assays are highly applicable [3] [4].
No or Poor Assay Window: This often stems from instrument misconfiguration or reagent issues [3].
High Background Signal: This can reduce assay sensitivity and obscure results.
Inconsistent Results (High Variability): This can be caused by pipetting errors or unstable reagents.
Compound Interference: Test compounds can sometimes interfere with the detection method.
Loss of Cellular Activity: If a compound is active in a biochemical assay but not in a cell-based one, consider cellular uptake.
The table below summarizes key experimental data for this compound, which is crucial for baseline assay conditions [1] [2].
| Parameter | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 446.90 g·mol⁻¹ | Chemical formula: C₂₆H₂₀ClFN₂O₂ [3] [2] |
| ERα Binding (IC₅₀) | 6.1 nM | Cell-free radio-ligand competitive binding assay [1] |
| ERβ Binding (IC₅₀) | 8.8 nM | Cell-free radio-ligand competitive binding assay [1] |
| ERα Degradation (EC₅₀) | 0.7 nM | MCF-7 cells; 4-hour incubation [2] |
| MCF-7 Cell Viability (IC₅₀) | 2.5 nM | 5-day incubation; CellTiter-Glo assay [2] |
| Solubility (DMSO) | 89 mg/mL (199.14 mM) | -- [1] |
This in-cell Western assay protocol can be used to assess the functional activity of this compound and potentially identify interference from metabolites [1] [2].
Since specific data on this compound metabolites is not available in the search results, the following diagram outlines a systematic approach to troubleshoot potential interference issues.
Familiarity with this compound's core assay data is the first step in identifying outliers and troubleshooting experiments.
| Assay Type | Target / Cell Line | Key Metric (IC50/EC50) | Description & Context |
|---|---|---|---|
| Receptor Binding [1] [2] | ERα (Cell-free) | IC50 = 6.1 nM | Competitive binding affinity for ERα. |
| ERβ (Cell-free) | IC50 = 8.8 nM | Competitive binding affinity for ERβ. | |
| ER-α Degradation [1] [2] | MCF-7 cells | EC50 = 0.7 nM | Potency to induce ERα protein degradation. |
| Cell Viability [1] [2] | MCF-7 cells | IC50 = 2.5 nM | Antiproliferative activity after 5 days. |
| Transcriptional Antagonism [2] | MCF-7 cells (3xERE) | IC50 = 2 nM | Inhibition of 17β-estradiol-mediated transcriptional activation. |
Detailed methodology is crucial for ensuring experimental consistency. Here are protocols for two key assays cited in the data tables.
This protocol measures the potency of this compound to degrade the Estrogen Receptor alpha (ER-α) in cells.
This protocol assesses the antiproliferative effect of this compound on cancer cells over a longer period.
The following diagrams map out the core experimental processes and common troubleshooting paths to help standardize operations and identify the source of variability.
Q1: Our ER-α degradation results are inconsistent. What are the most common culprits? A1: Inconsistent degradation often stems from cell culture conditions. Ensure you are using phenol-red free media and charcoal dextran-stripped FBS to eliminate environmental estrogens that can antagonize this compound. Also, pay close attention to the health and passage number of your MCF-7 cells; using cells beyond a low passage number is not recommended [1].
Q2: Why is the potency (IC50) in our cell viability assay different from the literature? A2: The incubation time is critical. A 4-hour treatment measures early degradation effects, while a 5-day treatment measures the cumulative antiproliferative effect, resulting in different IC50 values. Ensure your protocol matches the intended readout: 4 hours for degradation (EC50 ~0.7 nM) and 5 days for viability (IC50 ~2.5 nM) [1] [2]. Also, verify the health of your cells at the time of seeding, as this dramatically impacts long-term viability assays.
Q3: How does this compound behave in assays involving mutant ER? A3: this compound remains effective against common ligand-binding domain mutants like ER.Y537S and ER.D538G, but with a slight reduction in biochemical potency (approximately 5-7 fold compared to wild-type ER). When running assays with mutant models, expect a rightward shift in the dose-response curve and plan your concentration ranges accordingly [1].
The table below summarizes key quantitative data for this compound, compiled from scientific literature and commercial chemical databases [1] [2].
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| Molecular Weight | 446.90 g/mol | Chemical formula: C₂₆H₂₀ClFN₂O₂ [1] [2] |
| CAS Number | 1365888-06-7 | [1] [2] |
| ERα Binding (IC₅₀) | 6.1 nM | Cell-free competitive binding assay [1] |
| ERβ Binding (IC₅₀) | 8.8 nM | Cell-free competitive binding assay [1] |
| ERα Degradation (EC₅₀) | 0.7 nM | MCF-7 breast cancer cells [1] [2] |
| Cell Viability (IC₅₀) | 2.5 nM | MCF-7 breast cancer cell line [1] [2] |
| Solubility (DMSO) | ~89 mg/mL (~199 mM) | [1] |
| Solubility (Water) | Insoluble | [1] [2] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Suggested for preparing a 2 mg/mL working solution [2] |
Based on the search results, here are detailed methodologies for key experiments involving this compound.
This protocol is adapted from supplier data and describes a luminescence-based method to measure this compound's effect on breast cancer cell viability [2].
[(RLU_sample - RLU_background) / (RLU_untreated_cells - RLU_background)] × 100.This protocol outlines the use of this compound in a standard mouse model of ER+ breast cancer [2].
(length × width²)/2.While explicit FAQs were not available, the following points address common experimental challenges, inferred from the data.
To help visualize the experimental process and drug mechanism, the following diagrams map out the key steps and biological pathways.
Diagram 1: A simplified workflow comparing the key steps for conducting in vitro and in vivo experiments with this compound.
Diagram 2: The mechanism of this compound action and a key rational combination strategy to overcome feedback-driven resistance.
I hope this structured technical data provides a solid foundation for your research. Please note that specific troubleshooting for equipment or assay failure would require more detailed protocol documents.
The table below consolidates key quantitative data for this compound (also known as GDC-0810 or ARN-810) from multiple studies to aid in your experimental benchmarking.
| Assay Type | Cell Line/Model | Reported Value (nM) | Description |
|---|---|---|---|
| ERα Degradation (EC₅₀) | MCF-7 | 0.7 nM | Induction of estrogen receptor-alpha degradation after 4 hours [1]. |
| Cell Viability (IC₅₀) | MCF-7 | 2.5 nM | Reduction in cell viability after 5 days [1]. |
| ERα Binding (IC₅₀) | In vitro | 6.1 nM | Potency as an ER-α binder [1]. |
| Transcriptional Antagonism (IC₅₀) | MCF-7 | 2 nM | Inhibition of 17β-estradiol-mediated transcriptional activation; full antagonist with no agonism [1]. |
While full methodological details are found in the primary literature, here are summaries of key protocols used to characterize this compound.
The following guide addresses potential pitfalls that could lead to data irreproducibility.
The following diagram outlines a logical workflow for validating your this compound experiments, from setup to data interpretation. This can help pinpoint where in the process an issue may arise.
Q1: What is the primary mechanism of action of this compound?
Q2: Does this compound have activity against mutant forms of ERα?
Q3: What are the key differences between this compound and other SERDs, like Fulvestrant?
The table below summarizes the key characteristics of Brilanestrant and Tamoxifen based on the available information.
| Feature | This compound | Tamoxifen |
|---|---|---|
| Category | Oral SERD (Selective Estrogen Receptor Degrader) [1] | SERM (Selective Estrogen Receptor Modulator) [2] |
| Primary Mechanism | ER antagonist and degrader; promotes ER protein degradation [3] [4] | Mixed agonist/antagonist; blocks ER in breast but acts as agonist in uterus [2] [5] |
| Key Molecular Action | Binds ER, induces "inactive" conformation, targets receptor for proteasomal degradation [3] [4] | Competitively binds ER; agonist activity in endometrium drives proliferation [2] [6] |
| Binding Affinity (IC50) | ERα: 6.1 nM; ERβ: 8.8 nM [3] | Information not specifically listed in search results |
| Efficacy in Resistant Models | Active in Tamoxifen-resistant and Fulvestrant-resistant in vitro models [1] | Standard treatment, but resistance commonly develops [7] |
| Uterine Safety Profile | Preclinical data suggested mild estrogenic activity in uterine models [3] [1] | Well-established increased risk (2-7 fold) of endometrial cancer and uterine sarcomas [2] [5] [8] |
| Administration | Oral [1] | Oral [9] |
| Development Status | Discontinued (reached Phase II trials) [1] | Widely approved and used [2] |
The following diagram illustrates the core mechanistic differences between these two drugs and the specific pathway implicated in Tamoxifen's uterine side effects.
The quantitative data supporting the comparison table comes from specific experimental assays.
1. Binding and Degradation Assays (Cell-Free and Cellular)
2. Transcriptional and Gene Expression Profiling
3. In Vivo Efficacy in Xenograft Models
For researchers, the data on this compound, even though its development has stopped, remains valuable.
The table below summarizes the key characteristics of Brilanestrant and other oral SERDs in development.
| Drug Name | Primary Mechanism | Key Preclinical Data (Binding & Degradation) | Key Clinical Trial Data (in ESR1-mutated mBC) | Development Status (as of early 2025) |
|---|
| This compound (GDC-0810) [1] [2] | Oral SERD (full ER antagonist and degrader) | - Binds ERα (IC50 = 6.1 nM) and ERβ (IC50 = 8.8 nM) [1].
For researchers, the key experiments to profile a SERD's activity include:
ER Competitive Binding Assay [1]:
Cellular ER Degradation Assay [1]:
Transcriptional Reporter Assay [1]:
In Vivo Xenograft Studies [1]:
The following diagram illustrates the mechanism of SERDs and a common pathway for resistance in breast cancer cells.
The diagram shows that SERDs work by binding to the estrogen receptor (ER), blocking its normal function, and leading to its degradation [5]. A key mechanism of resistance to prior endocrine therapies is the development of ESR1 mutations, which can cause the ER to be active even in the absence of estrogen [3] [5]. Oral SERDs have shown particular clinical efficacy in overcoming this resistance pathway [3] [4].
For drug development professionals, the key differentiators among oral SERDs extend beyond simple efficacy.
In drug development, the term "cross-validation" typically refers to the process of validating a drug's efficacy and safety across multiple, independent clinical studies or against established standard treatments. This is different from the statistical cross-validation technique used in machine learning. The available information on Brilanestrant includes preclinical and early clinical data that serve to validate its profile against other endocrine therapies [1].
The table below summarizes the core characteristics of this compound based on the search results.
| Attribute | Description |
|---|---|
| Generic Name | This compound [2] [3] |
| Code Names | GDC-0810, ARN-810, RG-6046 [2] [3] |
| Drug Class | Oral Selective Estrogen Receptor Degrader (SERD) [3] [1] |
| Primary Target | Estrogen Receptor Alpha (ERα) [2] [4] |
| Key Mechanism | Binds to ERα, induces a conformational change leading to receptor degradation [3] [1] |
| Main Indication | Hormone receptor-positive (HR+) breast cancer [1] |
The following tables consolidate quantitative data and study methodologies from the search results to allow for a factual comparison.
Table 1: In Vitro Potency and Cellular Activity This data is primarily derived from cell-based assays, such as those using the MCF-7 breast cancer cell line [2] [4].
| Assay Type | Result (IC50/EC50) | Experimental Protocol Summary |
|---|---|---|
| ERα Degradation | IC~50~: 0.7 nM [2] [4] | In-cell Western assay or immunofluorescence in MCF-7 cells after 4 hours of compound exposure [2] [4]. |
| ERα Binding | IC~50~: 6.1 nM [2] [4] | Competitive binding assay against a labeled estrogen receptor ligand [2]. |
| Cell Viability (MCF-7) | IC~50~: 2.5 nM [2] [4] | CellTiter-Glo luminescent cell viability assay after 5 days of compound exposure [2] [4]. |
| Transcriptional Antagonism | IC~50~: 2 nM [2] [4] | Luciferase reporter gene assay in MCF-7 cells with an estrogen response element (ERE) after 24 hours [2] [4]. |
Table 2: In Vivo Efficacy and Pharmacokinetics Key findings from animal studies, typically in mouse xenograft models (e.g., MCF-7 cells implanted in mice) [2] [4].
| Parameter | Finding | Study Design Summary |
|---|---|---|
| Oral Bioavailability | 40%-60% (across species) [2] [4] | Standard pharmacokinetic study measuring drug concentration in blood over time after oral vs. intravenous administration [2]. |
| Efficacy (Tumor Growth) | Substantial inhibition at 3 mg/kg; >50% regression at 100 mg/kg/day [2] [4] | Mice with MCF-7 xenografts were treated daily with this compound orally for 4 weeks. Tumor volume was measured biweekly [2] [4]. |
A critical comparison in SERD development is between new oral agents and the first-in-class drug, Fulvestrant.
This compound targets the estrogen receptor signaling pathway, a key driver in most breast cancers. The diagram below illustrates its mechanism and context.
The diagram above shows the pathway this compound inhibits. In hormone-sensitive breast cancer, estrogen-driven signaling promotes tumor growth [1]. As a SERD, this compound binds to the estrogen receptor (ERα), inducing a conformational change that results in its degradation via the ubiquitin-proteasome system. This degradation depletes cellular ER levels, shutting down both estrogen-dependent and independent ER signaling pathways, thereby inhibiting cancer cell proliferation [3] [1].
The table below summarizes the available quantitative data for this compound (GDC-0810, ARN-810) from preclinical studies and early clinical trials.
| Parameter | Value / Finding | Context / Assay Description |
|---|---|---|
| ER-α Degradation (EC₅₀) | 0.7 nM [1] | In-cell western assay in MCF7 cells (4 hrs) [1]. |
| ER-α Binding (IC₅₀) | 6.1 nM [1] | Not Specified |
| Transcriptional Antagonism (IC₅₀) | 2 nM [1] | Inhibition of 17β-estradiol-mediated transcriptional activation in MCF7 cells (luciferase reporter gene assay, 24 hrs) [1]. |
| Cell Viability / Antiproliferation (IC₅₀) | 2.5 nM [1] | MCF7 cells; cell viability measured after 5 days by CellTiter-Glo assay [1]. |
| Clinical Benefit Rate | 28.3% (in a trial for amcenestrant, a similar oral SERD) [2] | Phase II AMEERA-1 trial in postmenopausal women with pre-treated ER+/HER2- breast cancer [2]. |
| Development Status | Discontinued (Completed Phase II) [3] [2] [4] | Development was halted by Roche in April 2017 [3]. |
The quantitative data for this compound was generated using standard preclinical experimental protocols:
The following diagram illustrates the mechanism of this compound and its position in the treatment landscape.
This compound was an orally bioavailable Selective Estrogen Receptor Degrader (SERD) [5] [1] [4]. As shown in the diagram, it binds to the estrogen receptor (ER), induces a conformational change, and targets the receptor for degradation by the cell's proteasome system [4] [6]. This mechanism is particularly relevant for overcoming resistance driven by ESR1 mutations, a common resistance mechanism to earlier endocrine therapies like aromatase inhibitors [5] [6].
Despite a promising preclinical profile and progression to Phase II trials, development of this compound was discontinued in 2017 [3] [2]. This was part of a broader trend in oral SERD development, where some candidates, like amcenestrant, failed to meet endpoints in later-stage trials despite strong early data [2] [6].
This compound (GDC-0810) is an investigational, orally bioavailable Selective Estrogen Receptor Degrader (SERD) [1]. It was developed for treating ER-positive, HER2-negative advanced breast cancer and was optimized using computational modeling to enhance its estrogen receptor antagonism and degradation capabilities [1]. Its development integrated computational modeling with experimental validation, though specific details of the validation techniques are not fully elaborated in the available literature [1].
For context, the table below compares this compound with Fulvestrant, a first-generation SERD, and Lasofoxifene, a Selective Estrogen Receptor Modulator (SERM), based on the search results.
| Drug (Class) | Mechanism of Action | Key Features & Administration | Reported Experimental Context |
|---|---|---|---|
| This compound (SERD) [1] | Orally bioavailable ER degrader and antagonist [1] | Orally administered; optimized via computational modeling for improved ER degradation and pharmacokinetics [1] | Early-phase clinical trials for ER+/HER2- advanced breast cancer [1] |
| Fulvestrant (SERD) [2] | ER antagonist and degrader [2] | Intramuscular injection [2] | Used as a comparator (control) in the phase II ELAINE 1 clinical trial [2] |
| Lasofoxifene (SERM) [2] | Selective Estrogen Receptor Modulator [2] | Oral administration [2] | Investigated in a randomized phase II trial (ELAINE 1) for metastatic ER+/HER2- breast cancer with ESR1 mutations [2] |
While specific protocols for this compound are not detailed, the search results highlight standard, robust computational techniques used in modern anticancer drug development for candidate selection and validation [1]. The following workflow illustrates a typical multi-stage computational pipeline for developing and validating a drug candidate like this compound.
The methodology for this pipeline generally involves:
Table 1: Binding Affinity and Cellular Potency of Brilanestrant
| Assay Type | Target / Process | Potency (IC₅₀ / EC₅₀) | Citation |
|---|---|---|---|
| Cell-free competitive binding | ERα | 6.1 nM | [1] [2] [3] |
| Cell-free competitive binding | ERβ | 8.8 nM | [1] [2] |
| Transcriptional antagonist (3xERE reporter) | ER-mediated transcription | 2 nM | [2] [3] |
| Cellular degradation | ER-α protein (EC₅₀) | 0.7 nM | [1] [2] [3] |
| Cell viability | MCF-7 breast cancer cells | 2.5 nM | [1] [2] [3] |
Table 2: Selectivity Profile of this compound
| Assayed Target | Result / Potency | Implication |
|---|---|---|
| Cytochrome P450 Enzymes | ||
| CYP2C8 | Potent inhibition (IC₅₀ < 0.1 μM) | Potential for drug-drug interactions |
| CYP2C9 | Modest inhibition (IC₅₀ = 2.2 μM) | |
| CYP2C19 | Modest inhibition (IC₅₀ = 3.3 μM) | |
| CYP1A2, CYP2D6, CYP3A4 | Little to no inhibition (IC₅₀ > 20 μM) | Good selectivity |
| Other Nuclear Hormone Receptors | ||
| Androgen Receptor (AR) | Little activity (IC₅₀ > 4 μM) | High selectivity for ER |
| Glucocorticoid Receptor (GR) | IC₅₀ = 0.99 μM | |
| MR, PR-A, PR-B | Minimal activity (IC₅₀ > 1 μM) |
The data for this compound were generated through standardized, robust experimental methods.
1. Cell-Free Competitive Binding Assay This assay determines the direct binding affinity of this compound to the estrogen receptor.
2. Cellular ER-α Degradation Assay This assay measures this compound's ability to induce degradation of the ER protein in whole cells.
This compound functions as a full antagonist and degrader, with computational studies providing insight into its mechanism.
The diagram above illustrates the key mechanistic steps confirmed by experimental and computational data:
A key advantage of this compound is its activity against certain mutant forms of ER that confer resistance to other therapies.
| Parameter | Data for this compound (GDC-0810) |
|---|---|
| Drug Class | Nonsteroidal, oral Selective Estrogen Receptor Degrader (SERD) and modulator (SERM) [1] [2] |
| Primary Target | Estrogen Receptor α (ERα) [3] |
| Binding Affinity (IC50) | ERα: 6.1 nM; ERβ: 8.8 nM [3] |
| Cell Viability (IC50) | 2.5 nM (in MCF-7 breast cancer cells) [3] |
| ERα Degradation (EC50) | 0.7 nM [3] |
| Clinical Status | Discontinued after Phase II trials (2017) [1] [4] [2] |
| Key Differentiator | Oral bioavailability; active in some tamoxifen- and fulvestrant-resistant models [1] [3] |
To help contextualize this compound's profile, here is a summary of the SERD landscape, which includes both approved drugs and other candidates in development.
| Drug Name | Status | Key Differentiators / Notes |
|---|---|---|
| Fulvestrant | Approved (1st gen) | First-in-class SERD; requires intramuscular injection [4] [5] |
| Elacestrant (Orserdu) | Approved (2nd gen) | First and only oral SERD approved (2023); for ESR1-mutated advanced breast cancer [4] [5] |
| This compound | Discontinued (Phase II) | Oral; development halted in 2017, not for safety concerns [1] [2] |
| Amcenestrant | Discontinued (Phase III) | Oral; failed to meet endpoints in trials [4] |
| Camizestrant, Giredestrant, Imlunestrant | Late-stage Trials (Phase II/III) | Next-generation oral SERDs under investigation [4] [5] |
| Vepdegestrant (ARV-471) | Under Review (NDA filed) | A first-in-class PROTAC-based oral SERD [5] |
The quantitative data for this compound primarily comes from standard preclinical assays [3]:
The discontinuation of this compound and other oral SERDs like Amcenestrant highlights the high bar for success in this drug class. The current research focus has shifted to the next generation of oral SERDs, which aim to demonstrate superior efficacy, particularly in overcoming resistance, and to find their place in treatment sequences and combinations [4].
The following diagram illustrates the competitive landscape and developmental trajectory of SERDs, showing how this compound fits into the broader picture.